2-ブロモ-6-フルオロベンゾニトリル

概要

説明

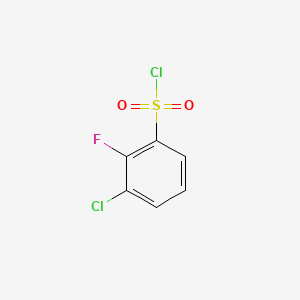

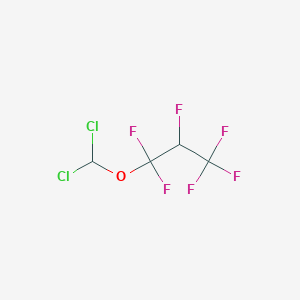

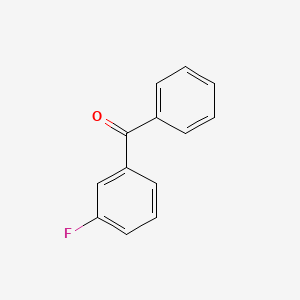

2-Bromo-6-fluorobenzonitrile is a chemical compound with the molecular formula C7H3BrFN . It is used as an initial raw material in the synthesis of 2-bromo-6-fluorobenzoic acid .

Synthesis Analysis

The synthesis of 2-Bromo-6-fluorobenzonitrile involves several steps. One method involves the nitration reaction of adjacent fluorobenzonitrile with vitriol oil. The ratio range of the amount of substance of the used vitriol oil and adjacent fluorobenzonitrile is 5.0:1~15.0:1, and slowly adding nitrating agent is stirred down in-5~20 ℃ of temperature controls .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluorobenzonitrile can be represented by the InChI code 1S/C7H3BrFN/c8-6-2-1-3-7 (9)5 (6)4-10/h1-3H . The Canonical SMILES string representation is C1=CC (=C (C (=C1)Br)C#N)F .

Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-6-fluorobenzonitrile are complex and varied. For instance, it can be used as a raw material in the synthesis of 2-bromo-6-fluorobenzoic acid .

Physical And Chemical Properties Analysis

2-Bromo-6-fluorobenzonitrile has a molecular weight of 200.01 g/mol . It has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has zero hydrogen bond donor count and two hydrogen bond acceptor count . The exact mass and monoisotopic mass are 198.94329 g/mol . The topological polar surface area is 23.8 Ų . The heavy atom count is 10 .

科学的研究の応用

2-ブロモ-6-フルオロベンゾニトリル:科学研究応用の包括的な分析

製薬業界: 2-ブロモ-6-フルオロベンゾニトリルは、様々な医薬品化合物の合成における前駆体として役立ちます。 様々な試薬との反応性により、抗癌剤、抗真菌剤、抗ウイルス剤の創製が可能となり、医薬品化学研究や創薬に大きく貢献しています .

農薬合成: この化合物は、農薬や除草剤の製造に使用されます。 その特性は、作物を害虫や病気から保護する化合物の合成を促進し、農業生産性を向上させるのに役立ちます .

有機合成: この化学物質は、有機化学研究開発でさらなる用途を持つ2-ブロモ-6-フルオロ安息香酸を合成するための出発物質として使用されます .

化学反応の触媒: 高い反応性と安定性などの独自の特性により、2-ブロモ-6-フルオロベンゾニトリルは様々な化学反応の触媒として機能し、反応効率と収率を向上させることができます .

複素環式化合物の合成: これは、様々な産業で潜在的な用途を持つ新しい材料や化学物質の開発に不可欠な複素環式化合物の合成に関与しています .

液晶生産: この化合物の構造特性は、液晶ディスプレイ(LCD)に使用される材料の合成に適しており、ディスプレイ技術の開発に貢献することで電子機器業界に影響を与えています .

OLED中間体: OLED中間体として、2-ブロモ-6-フルオロベンゾニトリルは、現代のディスプレイや照明システムに不可欠な有機発光ダイオード(OLED)部品の生産において重要です .

分析化学: 分析化学では、この化合物は、クロマトグラフィー分析中に標準物質または参照物質として使用して、化学分析の正確性と精度を確保することができます .

Safety and Hazards

2-Bromo-6-fluorobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers

There are several papers and documents related to 2-Bromo-6-fluorobenzonitrile . These papers provide valuable insights into the properties, synthesis, and applications of this compound. Further analysis of these papers could provide more detailed information.

特性

IUPAC Name |

2-bromo-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELGUZKHALDFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382455 | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79544-27-7 | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。